![molecular formula C19H20N2O3 B10987141 N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B10987141.png)
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, an indole core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzylated indole with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of indole-5-carboxamides have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that compounds similar to N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide exhibited inhibitory effects on the viability of pediatric glioblastoma cells (KNS42), with IC50 values indicating potent antitumor properties . The structure-activity relationship (SAR) analyses suggest that modifications in the benzyl moiety can enhance the anticancer efficacy of these compounds .
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Research indicates that certain indole derivatives exhibit antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The mechanism behind these activities is thought to involve the disruption of microbial cell membranes . The presence of the methoxy groups in the benzyl moiety enhances the antimicrobial potency of these compounds.
Structure-Activity Relationships
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that:
- Substituent Effects : The introduction of methoxy groups at specific positions on the benzyl ring significantly influences the biological activity. For example, compounds with 3,4-dimethoxy substitutions exhibited stronger antitumor activity compared to those without such modifications .
- N-Alkylation : The N-methyl substitution has been linked to enhanced lipophilicity and improved cellular uptake, which may contribute to higher cytotoxicity against cancer cells .
Therapeutic Potential
Given its diverse biological activities, this compound could be explored for various therapeutic applications:
Cancer Therapy
The compound's ability to inhibit tumor growth makes it a candidate for further development as an anticancer drug. Its selective toxicity towards cancer cells while sparing normal cells is particularly noteworthy .
Infectious Diseases
The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains. Further studies are needed to elucidate its mechanisms and effectiveness in clinical settings.
Case Studies
Several case studies have documented the effectiveness of indole derivatives in clinical and preclinical settings:
- Pediatric Glioblastoma : A study evaluated a series of indole derivatives for their effects on KNS42 cells, revealing that certain modifications led to significant reductions in cell viability (IC50 = 0.33 μM) and highlighting the importance of structural modifications in enhancing therapeutic outcomes .
- Antibacterial Activity : Another investigation focused on the synthesis of N-substituted indole derivatives and their antimicrobial activities against Escherichia coli and Candida albicans, demonstrating promising results that warrant further exploration in drug development .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxy groups and the indole core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-N-(4-methylphenyl)acetamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide is unique due to the combination of its indole core and the 3,4-dimethoxybenzyl group. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H20N2O3, with a molecular weight of approximately 324.4 g/mol. Its structure features an indole core, which is known for diverse biological activities, and a carboxamide functional group that enhances its pharmacological properties. The unique substitution pattern, particularly the 3,4-dimethoxybenzyl group, contributes to its reactivity and interaction with biological targets .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes involved in cell proliferation, indicating potential anticancer properties. This inhibition may be linked to the modulation of pathways associated with tumor growth .
- Antimitotic Effects : Similar compounds have demonstrated antimitotic effects, suggesting that this compound might also disrupt mitotic processes in cancer cells .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies indicate that it may have cytotoxic effects against breast cancer cells .
- Neuroprotective Effects : Some research suggests potential neuroprotective properties, possibly through interactions with neuroinflammatory pathways .
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and biological activities of this compound compared to related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Carboxamide at the 5-position | Anticancer activity; enzyme inhibition |
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide | Carboxamide at the 6-position | Different enzyme interaction profile |
N-(3,4-dimethoxybenzyl)-1H-indole-6-carboxamide | Lacks methyl group at nitrogen | Reduced biological activity compared to 5-position derivative |
This comparison highlights how variations in the structure can influence the compound's biological activity and potential therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of approximately 10 µM against MCF-7 breast cancer cells .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through caspase activation pathways. This finding aligns with observations from related indole derivatives known for their pro-apoptotic effects .
- Animal Models : Preliminary in vivo studies have suggested that this compound could reduce tumor size in xenograft models, supporting its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-9-8-14-11-15(5-6-16(14)21)19(22)20-12-13-4-7-17(23-2)18(10-13)24-3/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
LMJFBHQBBGWLDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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